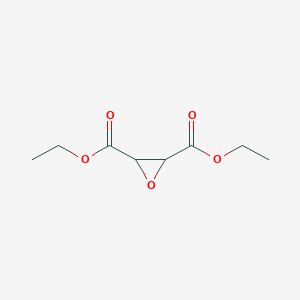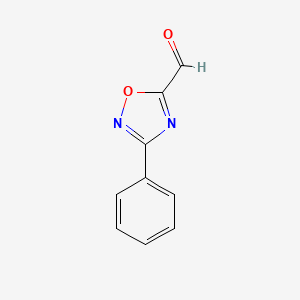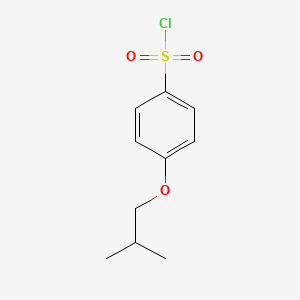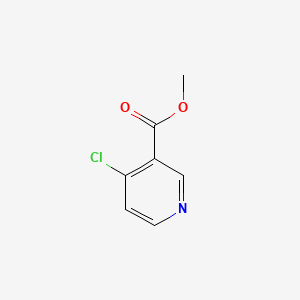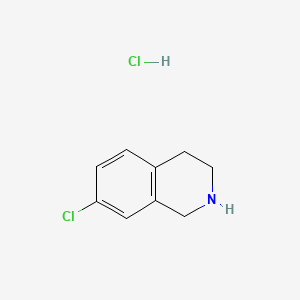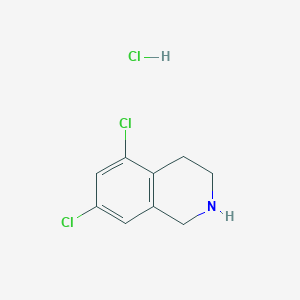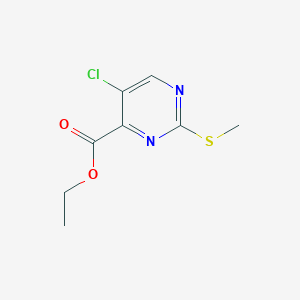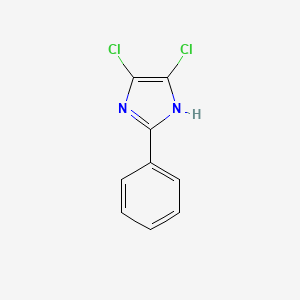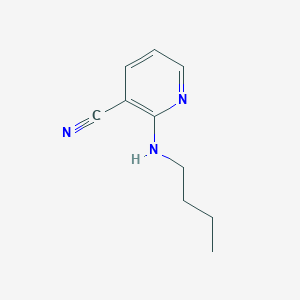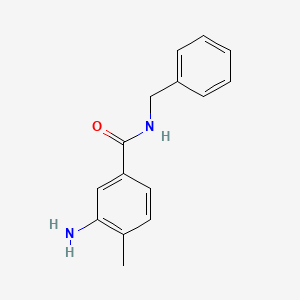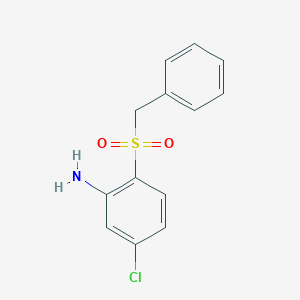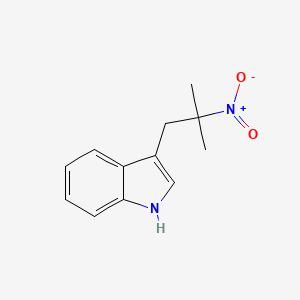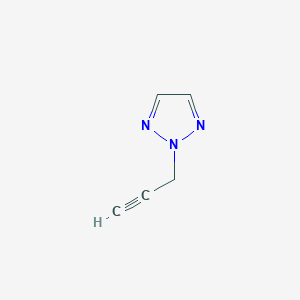
2-(prop-2-yn-1-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propynyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups
Scientific Research Applications
2-(2-Propynyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Propynyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Lacks the propargyl group, making it less reactive in certain chemical reactions.
2-(2-Propynyl)-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to different chemical properties and reactivity.
1-(2-Propynyl)-1,2,3-triazole: Positional isomer with the propargyl group attached to a different nitrogen atom, affecting its reactivity and applications
The uniqueness of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C5H5N3 |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
2-prop-2-ynyltriazole |
InChI |
InChI=1S/C5H5N3/c1-2-5-8-6-3-4-7-8/h1,3-4H,5H2 |
InChI Key |
QQOOSRYNDWRHDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1N=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



